molecular formula C14H11FO2S B6402177 4-Fluoro-2-(4-methylthiophenyl)benzoic acid, 95% CAS No. 1261932-45-9

4-Fluoro-2-(4-methylthiophenyl)benzoic acid, 95%

Cat. No. B6402177
CAS RN: 1261932-45-9
M. Wt: 262.30 g/mol
InChI Key: AOMQCLCYHKDIAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-(4-methylthiophenyl)benzoic acid (4F2MB) is an organic compound that has been studied for its potential uses in scientific research. 4F2MB is composed of a benzene ring with a methylthiophenyl group and a fluoro group attached to the ring. It is a solid at room temperature and is soluble in water and other polar solvents. 4F2MB has a melting point of 127-128 °C and a boiling point of 203 °C.

Scientific Research Applications

4-Fluoro-2-(4-methylthiophenyl)benzoic acid, 95% has been studied for its potential use in scientific research. It has been shown to be a useful reagent for the synthesis of other compounds, such as 4-fluoro-2-(4-methylthiophenyl)benzyl alcohol. It has also been used in the synthesis of compounds with potential pharmaceutical applications, such as 5-fluoro-2-(4-methylthiophenyl)benzoic acid.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(4-methylthiophenyl)benzoic acid, 95% is not fully understood. However, it is believed that it acts as a catalyst in the reaction of 4-fluorobenzoic acid and 4-methylthiophenol, as well as in the reaction of the product of the first step with a fluoride-containing reagent.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Fluoro-2-(4-methylthiophenyl)benzoic acid, 95% have not been fully studied. However, it is believed that 4-Fluoro-2-(4-methylthiophenyl)benzoic acid, 95% may have potential biological activity due to its ability to act as a catalyst in the synthesis of other compounds.

Advantages and Limitations for Lab Experiments

The main advantage of 4-Fluoro-2-(4-methylthiophenyl)benzoic acid, 95% is its ability to act as a catalyst in the synthesis of other compounds. This makes it a useful reagent for laboratory experiments. However, 4-Fluoro-2-(4-methylthiophenyl)benzoic acid, 95% is not a very stable compound and can easily decompose when exposed to heat or light. Additionally, it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

The potential future directions for 4-Fluoro-2-(4-methylthiophenyl)benzoic acid, 95% research include further exploration of its biochemical and physiological effects, as well as its potential uses in pharmaceutical applications. Additionally, further research could be conducted on the mechanism of action of 4-Fluoro-2-(4-methylthiophenyl)benzoic acid, 95% and its ability to act as a catalyst in the synthesis of other compounds. Finally, research could be conducted on ways to improve the stability and solubility of 4-Fluoro-2-(4-methylthiophenyl)benzoic acid, 95%, in order to make it more suitable for laboratory experiments.

Synthesis Methods

4-Fluoro-2-(4-methylthiophenyl)benzoic acid, 95% can be synthesized by a two-step process. The first step involves the reaction of 4-fluorobenzoic acid with 4-methylthiophenol in the presence of a base, such as sodium hydroxide. The second step involves the reaction of the product of the first step with a fluoride-containing reagent, such as potassium fluoride. The product of this reaction is 4-Fluoro-2-(4-methylthiophenyl)benzoic acid, 95%.

properties

IUPAC Name

4-fluoro-2-(4-methylsulfanylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2S/c1-18-11-5-2-9(3-6-11)13-8-10(15)4-7-12(13)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMQCLCYHKDIAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=C(C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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